molecular formula C11H15BrClN B6270591 1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride, Mixture of diastereomers CAS No. 2551114-74-8

1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No. B6270591
CAS RN: 2551114-74-8
M. Wt: 276.6
InChI Key:
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Description

“1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 915402-09-4 . It has a molecular weight of 276.6 . The compound is a mixture of diastereomers .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . This indicates that the compound consists of a cyclobutyl ring attached to a bromophenyl group and a methanamine group .

It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the resources I have.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride involves the preparation of a cyclobutyl ketone intermediate, which is then reacted with an amine to form the desired product. The reaction is carried out under acidic conditions to protonate the amine and form the hydrochloride salt of the product. The synthesis pathway is as follows:", "Starting Materials": [ "4-bromobenzene", "cyclobutanone", "methylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate", "sodium sulfate", "potassium carbonate" ], "Reaction": [ "Step 1: Preparation of 3-(4-bromophenyl)cyclobutanone", "4-bromobenzene is reacted with cyclobutanone in the presence of a base such as potassium carbonate and a solvent such as diethyl ether. The reaction is carried out under reflux conditions for several hours to form the desired cyclobutyl ketone intermediate. The product is then purified by extraction with water and drying over magnesium sulfate.", "Step 2: Preparation of 1-[3-(4-bromophenyl)cyclobutyl]methanamine", "The cyclobutyl ketone intermediate is then reacted with methylamine in the presence of hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions for several hours to form the desired product. The product is then purified by extraction with water and drying over sodium sulfate.", "Step 3: Formation of the Hydrochloride Salt", "The product is dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to form the hydrochloride salt of the product. The product is then purified by recrystallization from a suitable solvent." ] }

CAS RN

2551114-74-8

Molecular Formula

C11H15BrClN

Molecular Weight

276.6

Purity

91

Origin of Product

United States

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